molecular formula C9H8ClN3OS B1597583 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine CAS No. 252914-65-1

3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine

Cat. No. B1597583
M. Wt: 241.7 g/mol
InChI Key: YDSPUOMNQKBJCB-UHFFFAOYSA-N
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Description

The compound “3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine” is a chemical compound with the molecular formula C9H8ClN3OS . It is a solid substance . The compound has a molecular weight of 241.7 .


Molecular Structure Analysis

The molecular structure of “3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine” can be represented by the SMILES string ClCC1=NC(C2=CC=CN=C2)=NO1 . The InChI key for this compound is RGRRKYQLLSVYGV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound “3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine” has a density of 1.43g/cm3 . It has a boiling point of 402.7ºC at 760mmHg and a melting point of 110ºC .

Safety And Hazards

Specific hazards arising from the chemical “3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine” are not available in the sources I found .

properties

IUPAC Name

3-(chloromethyl)-5-(2-methylsulfanylpyridin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3OS/c1-15-9-6(3-2-4-11-9)8-12-7(5-10)13-14-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSPUOMNQKBJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383855
Record name 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine

CAS RN

252914-65-1
Record name 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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